molecular formula C6H8O5 B12104570 Dimethyl oxirane-2,3-dicarboxylate CAS No. 7403-10-3

Dimethyl oxirane-2,3-dicarboxylate

Cat. No.: B12104570
CAS No.: 7403-10-3
M. Wt: 160.12 g/mol
InChI Key: KAGHUYFLGPUYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl oxirane-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the epoxidation of dimethyl maleate or dimethyl fumarate using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, with the peracid acting as the oxidizing agent to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Dimethyl oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

Dimethyl oxirane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.

    Industry: It is utilized in the production of polymers and other materials due to its reactive oxirane ring and ester groups.

Mechanism of Action

The mechanism by which dimethyl oxirane-2,3-dicarboxylate exerts its effects involves the reactivity of the oxirane ring and ester groups. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the ring-opening leads to the formation of new bonds and products. The ester groups can also undergo hydrolysis or reduction, further expanding the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Dimethyl oxirane-2,3-dicarboxylate can be compared with other similar compounds such as:

    Dimethyl maleate: A precursor in the synthesis of this compound, featuring a double bond instead of an oxirane ring.

    Dimethyl fumarate: Another precursor, differing in the configuration of the double bond compared to dimethyl maleate.

    Ethylene oxide: A simpler epoxide with a single oxirane ring, used extensively in industrial applications.

The uniqueness of this compound lies in its combination of an oxirane ring with ester groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

dimethyl oxirane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHUYFLGPUYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972412
Record name Dimethyl oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-10-3, 56958-97-5
Record name NSC400381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC172788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.